molecular formula C15H8BrN3OS3 B11491495 5-(5-bromothiophen-2-yl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

5-(5-bromothiophen-2-yl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B11491495
M. Wt: 422.3 g/mol
InChI Key: GJRZJWVHWMGMPF-UHFFFAOYSA-N
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Description

5-(5-Bromothiophen-2-yl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family

Preparation Methods

The synthesis of 5-(5-bromothiophen-2-yl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Chemical Reactions Analysis

5-(5-Bromothiophen-2-yl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, NBS, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(5-Bromothiophen-2-yl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-bromothiophen-2-yl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one primarily involves the inhibition of topoisomerase I. This enzyme is crucial for DNA replication and transcription. The compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and leading to DNA damage and cell death . Additionally, it may interact with other molecular targets and pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar compounds to 5-(5-bromothiophen-2-yl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one include other thiazolo[4,5-d]pyrimidine derivatives such as:

The uniqueness of 5-(5-bromothiophen-2-yl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one lies in its specific substitution pattern, which imparts distinct electronic and steric properties, influencing its reactivity and biological activity.

Properties

Molecular Formula

C15H8BrN3OS3

Molecular Weight

422.3 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C15H8BrN3OS3/c16-10-7-6-9(22-10)12-17-13-11(14(20)18-12)23-15(21)19(13)8-4-2-1-3-5-8/h1-7H,(H,17,18,20)

InChI Key

GJRZJWVHWMGMPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)C4=CC=C(S4)Br)SC2=S

Origin of Product

United States

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